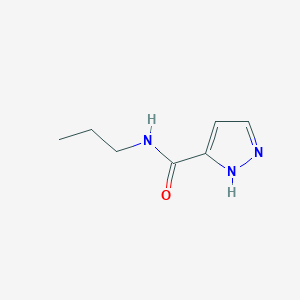

N-propyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

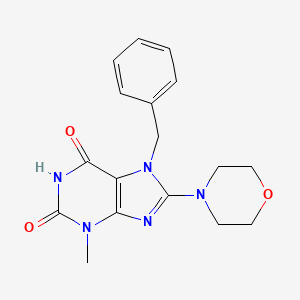

“N-propyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C8H14N4O . It is also known as "1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-n-propyl" . This compound has been identified as a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .

Synthesis Analysis

A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . Their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis . The bioassay results showed that most of the title compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Molecular Structure Analysis

The molecular structure of “this compound” was characterized by 1H NMR, mass spectrometry, and elemental analysis . The compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied in the context of its use as a precursor for the synthesis of pesticides . The compound has been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 182.22 . It has a density of 1.32±0.1 g/cm3 (Predicted), a melting point of 98-101°C (lit.), a boiling point of 325.9±42.0 °C (Predicted), and a flash point of 150.9°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N-propyl-1H-pyrazole-5-carboxamide has been utilized in the synthesis of various chemical compounds. For instance, it served as a precursor in the preparation of pyrazolo[4,3-d]pyrimidin-7-ones under microwave irradiation, demonstrating its utility in the creation of variably substituted compounds (Khan et al., 2005).

Biological and Medicinal Applications

There's evidence of its application in developing compounds with significant biological activities. Some derivatives of this compound exhibited potent anti-inflammatory effects, as demonstrated in an in vivo rat paw edema model (Nagarapu et al., 2011).

Additionally, these compounds have been researched for their antimicrobial properties. The synthesis of tetrazolyl pyrazole amides, derived from this compound, showed bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

In the field of agrochemicals, derivatives of pyrazole carboxamide, including this compound, have been investigated for their nematocidal activity against plant pests, exemplifying their potential application in agriculture (Zhao et al., 2017).

Other Applications

- Some research has explored its use in the synthesis of compounds with potential antitumor activities. For example, pyrazolopyrimidines and Schiff bases derived from this compound were evaluated for their antitumor effects on various human cancer cell lines (Hafez et al., 2013).

Mécanisme D'action

Safety and Hazards

When handling “N-propyl-1H-pyrazole-5-carboxamide”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

N-propyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-4-8-7(11)6-3-5-9-10-6/h3,5H,2,4H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTIFACYPAKRKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)

![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2390147.png)

![2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one](/img/structure/B2390149.png)

![3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2390159.png)